molecular formula C15H16O3S B14263299 3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene CAS No. 155827-35-3

3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene

Cat. No.: B14263299
CAS No.: 155827-35-3
M. Wt: 276.4 g/mol
InChI Key: YPPXIXDROOBVMA-UHFFFAOYSA-N
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Description

3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene is a compound that features a thiophene ring substituted with a 3,4,5-trimethoxyphenyl group via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and thiophene.

    Reaction Conditions: A common method involves the use of a Wittig reaction to form the ethenyl linkage between the thiophene and the 3,4,5-trimethoxyphenyl group. The reaction is typically carried out in the presence of a base such as potassium tert-butoxide and a phosphonium ylide.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and employing industrial purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the ethenyl linkage to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromination using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 3-[2-(3,4,5-Trimethoxyphenyl)ethyl]thiophene.

    Substitution: Formation of brominated thiophene derivatives.

Scientific Research Applications

3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic acid
  • 2-(3,4,5-Trimethoxyphenyl)ethylamine
  • 3,4,5-Trimethoxyphenethylamine

Uniqueness

3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene is unique due to the presence of both a thiophene ring and a 3,4,5-trimethoxyphenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

155827-35-3

Molecular Formula

C15H16O3S

Molecular Weight

276.4 g/mol

IUPAC Name

3-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene

InChI

InChI=1S/C15H16O3S/c1-16-13-8-12(5-4-11-6-7-19-10-11)9-14(17-2)15(13)18-3/h4-10H,1-3H3

InChI Key

YPPXIXDROOBVMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=CSC=C2

Origin of Product

United States

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